molecular formula C15H19N3OS B2665971 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide CAS No. 1021078-63-6

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2665971
CAS No.: 1021078-63-6
M. Wt: 289.4
InChI Key: KEJXWQVYELYAFB-UHFFFAOYSA-N
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Description

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide is a thiazolo[4,5-b]pyridine derivative synthesized through functionalization of the core scaffold via hydrazide group acylation and subsequent introduction of a cyclohexanecarboxamide moiety at the N3 position . This compound belongs to a broader class of thiazolo[4,5-b]pyridines investigated for their anti-exudative and antioxidant properties.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-8-10(2)16-13-12(9)20-15(17-13)18-14(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJXWQVYELYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the attachment of the cyclohexanecarboxamide group. One common method starts with the synthesis of the thiazolo[4,5-b]pyridine scaffold from thiazole or thiazolidine derivatives, which are then annulated with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.

    Reduction: Reduction reactions can modify the compound’s electronic properties and reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-b]pyridine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activities References
N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide C₁₅H₁₉N₃OS ~305.4 Cyclohexanecarboxamide at position 2 Anti-exudative, antioxidant
2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidine-3-yl)-acetamide C₁₃H₁₃N₅O₃S₂ 367.4 Thiazolidine-acetamide at position 3 Anti-exudative (56% edema inhibition at 50 mg/kg), antioxidant (IC₅₀ = 12 μM in DPPH assay)
5,7-Dimethylthiazolo[4,5-b]pyridin-2(3H)-imine C₈H₉N₃S 179.24 Imine at position 2 Pharmaceutical intermediate; limited biological data
3-(5-Mercapto-[1,3,4]oxadiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt C₁₀H₈KN₅O₂S₂ 365.4 Oxadiazole-mercapto group at position 3 Enhanced solubility (ionic form); moderate antioxidant activity

Substituent Impact on Activity

  • Thiazolidine-Acetamide Moiety : The conjugated thioxo and oxo groups enhance electron delocalization, contributing to stronger DPPH radical scavenging (IC₅₀ = 12 μM) compared to the target compound .
  • Imine Group (CAS 203380-78-3): Serves as a precursor in synthesis; its simpler structure lacks the functional groups necessary for pronounced biological activity .

Pharmacological Performance

  • Anti-Exudative Activity : The target compound showed comparable efficacy to the thiazolidine-acetamide derivative in reducing carrageenan-induced edema but required higher doses (100 mg/kg vs. 50 mg/kg for 56% inhibition) .
  • Antioxidant Capacity : The thiazolidine-acetamide derivative outperformed the target compound in DPPH assays, likely due to its additional sulfur atoms and conjugated system stabilizing free radical interactions .

Research Findings and Mechanistic Insights

  • Solubility vs. Bioavailability : The potassium salt derivative exhibited superior aqueous solubility but reduced cellular uptake due to its ionic nature, whereas the target compound’s lipophilicity may favor tissue penetration .
  • Synthetic Flexibility: The active methylene group at C5 in thiazolo[4,5-b]pyridines allows for Knoevenagel condensation, enabling diverse aryliden functionalizations that modulate activity .

Notes

Structural-Activity Relationship (SAR) : The cyclohexanecarboxamide group balances lipophilicity and steric bulk, optimizing pharmacokinetics without compromising target engagement.

Limitations : Biological data for the imine derivative (CAS 203380-78-3) are scarce, limiting direct efficacy comparisons .

Biological Activity

Overview of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide

This compound is a synthetic compound that belongs to a class of thiazole and pyridine derivatives. These types of compounds are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound features a thiazole ring fused with a pyridine structure, which is known for its diverse biological activities. The cyclohexanecarboxamide moiety adds to its structural complexity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Compounds with thiazole and pyridine rings have been reported to exhibit significant antimicrobial properties. For instance:

  • Mechanism : These compounds may inhibit bacterial growth by interfering with protein synthesis or disrupting cell wall synthesis.
  • Case Study : A study on similar thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential efficacy for this compound.

Anticancer Activity

Thiazole and pyridine derivatives have also been investigated for their anticancer properties:

  • Mechanism : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases or inhibition of cell cycle progression.
  • Research Findings : In vitro studies on related compounds demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could possess similar properties.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole and pyridine derivatives has been noted in several studies:

  • Mechanism : They might inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Evidence : Research has indicated that similar compounds can reduce inflammation in animal models, supporting the hypothesis that this compound may exhibit comparable effects.

Data Table: Summary of Biological Activities

Biological ActivityMechanismRelated CompoundsReferences
AntimicrobialInhibition of protein synthesisThiazole derivatives
AnticancerInduction of apoptosisPyridine analogs
Anti-inflammatoryInhibition of COX enzymesThiazole-pyridine hybrids

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